molecular formula C6H8N2O B1280092 5-Ethylpyrimidin-2(1H)-one CAS No. 64171-56-8

5-Ethylpyrimidin-2(1H)-one

Cat. No. B1280092
CAS RN: 64171-56-8
M. Wt: 124.14 g/mol
InChI Key: SYFKXBRRNSJBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Ethylpyrimidin-2(1H)-one is a derivative of the pyrimidine heterocycle, which is a core structure in many biologically active compounds and pharmaceuticals. Pyrimidine derivatives have been extensively studied due to their wide range of therapeutic applications, including analgesic, anti-inflammatory, and antioxidant properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution has been used to synthesize 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . Another method involves the reaction of vinyl azides with thiourea under mild conditions without additional additives to produce polysubstituted 5-aminopyrimidine-2(1H)-thiones . Additionally, a one-pot synthesis approach using magnetically recoverable nanoferro-spinel catalysts has been reported for the synthesis of 5-acetyl-3,4-dihydro-4-phenylpyrimidin-2(1H)-one .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various analytical techniques. Single crystal X-ray analysis and vibrational spectral studies, along with density functional theory (DFT) calculations, have been employed to determine the optimized molecular crystal structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related pyrimidine derivative .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. Nucleophilic substitution reactions have been used to synthesize novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives . Additionally, multicomponent synthesis approaches have been developed for the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and therapeutic potential. For example, some synthesized 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines exhibited potent analgesic and anti-inflammatory effects with very low ulcer indices . The antioxidant activity of certain pyrimidine derivatives has also been evaluated using assays such as DPPH and hydroxy radical induced DNA strand scission, with some compounds showing promising results .

Scientific Research Applications

Catalysis and Synthesis

5-Ethylpyrimidin-2(1H)-one has been used in the synthesis of various compounds. For instance, it was involved in a one-pot synthesis process using a magnetically recoverable nanoferro-spinel catalyst. This method significantly improved yields in the synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One, demonstrating its utility in catalytic processes (Pachpinde & Langade, 2019).

Biochemical Studies

In biochemical research, analogs of 5-Ethylpyrimidin-2(1H)-one have been studied for their interactions with enzymes. For example, NMR studies of Lactobacillus casei dihydrofolate reductase complexes with various pyrimethamine analogs, including 5-Ethylpyrimidin-2(1H)-one derivatives, provided insights into the hindered rotation about the pyrimidine-phenyl bond in these molecules (Birdsall et al., 1990).

Antimicrobial Research

Studies have shown that derivatives of 5-Ethylpyrimidin-2(1H)-one can possess antimicrobial properties. For example, novel 1, 2, 4-triazolopyrimidines, which utilized 7-aminopyrimidin-5(1H)-one as a starting material, demonstrated promising antimicrobial activities (Abu‐Hashem, Hussein, & Abu‐Zied, 2016).

Pharmacological Applications

Derivatives of 5-Ethylpyrimidin-2(1H)-one have also been evaluated for their pharmacological potential. For example, aminopyrimidine series of 5-HT1A partial agonists were synthesized and showed moderate potency and metabolic stability, demonstrating the potential of these compounds in therapeutic applications (Dounay et al., 2009).

Photocatalysis and Environmental Applications

5-Ethylpyrimidin-2(1H)-one and its derivatives have been studied in the context of environmental science. For instance, photocatalytic degradation kinetics and mechanisms of related compounds in aqueous solutions have been explored, which is relevant for environmental clean-up and pharmaceutical degradation studies (Cao et al., 2013).

Future Directions

Pyrimidine derivatives have been the focus of numerous studies due to their wide range of pharmacological activities . Future research could explore the synthesis, properties, and potential applications of “5-Ethylpyrimidin-2(1H)-one” in greater detail.

properties

IUPAC Name

5-ethyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFKXBRRNSJBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493772
Record name 5-Ethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyrimidin-2(1H)-one

CAS RN

64171-56-8
Record name 5-Ethylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylpyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Ethylpyrimidin-2(1H)-one
Reactant of Route 3
5-Ethylpyrimidin-2(1H)-one
Reactant of Route 4
5-Ethylpyrimidin-2(1H)-one
Reactant of Route 5
5-Ethylpyrimidin-2(1H)-one
Reactant of Route 6
5-Ethylpyrimidin-2(1H)-one

Citations

For This Compound
1
Citations
S Andreae, E Schmitz - Synthesis, 1991 - thieme-connect.com
Cyclohexanespiro-3’-oxaziridine transfers its NH group to N-, 0-, S-and C-nucleophiles, thus making possible the syntheses of azines, hydrazines, diaziridines, hydrazino acids, N-…
Number of citations: 93 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.